tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-oxo-3-propylpiperidine-1-carboxylate: is a chemical compound belonging to the class of piperidines. It is characterized by its molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol . This compound is often used as an intermediate in the synthesis of various chemicals, particularly in the pharmaceutical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate under controlled conditions. One common method includes the use of dimethylpropylene urea in anhydrous tetrahydrofuran (THF) at low temperatures, followed by the addition of butyllithium (BuLi) solution .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions in specialized reactors to ensure purity and yield. The process is optimized for cost-effectiveness and efficiency, with stringent control over reaction conditions such as temperature, pressure, and solvent use .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-oxo-3-propylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted piperidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alkoxides are commonly employed.
Major Products: The major products formed from these reactions include various substituted piperidines and alcohol derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various piperidine derivatives.
Biology and Medicine: In biological and medical research, this compound is used to develop new pharmaceuticals, particularly those targeting neurological disorders. Its derivatives have shown potential in modulating neurotransmitter activity.
Industry: Industrially, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to changes in biochemical pathways. The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
- tert-Butyl 3-oxopiperidine-1-carboxylate
- 3-Fluoro-4-oxopiperidine-1-carboxylic acid tert-butyl ester
- 1-Boc-3-piperidone
Comparison: Compared to these similar compounds, tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate is unique due to its specific propyl substitution, which can influence its reactivity and interaction with biological targets. This uniqueness makes it particularly valuable in the synthesis of certain pharmaceuticals and specialty chemicals .
Properties
CAS No. |
1196151-56-0 |
---|---|
Molecular Formula |
C13H23NO3 |
Molecular Weight |
241.3 |
Purity |
95 |
Origin of Product |
United States |
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